molecular formula C9H5F6NO3 B1450374 2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid CAS No. 1505575-72-3

2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid

Cat. No. B1450374
M. Wt: 289.13 g/mol
InChI Key: WXSOPTBPJOTNBP-UHFFFAOYSA-N
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Description

“2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.1333496 .

Scientific Research Applications

Metalation and Functionalization

Trifluoromethyl-substituted pyridines and quinolines, including structures similar to 2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid, have been selectively metalated and subsequently functionalized. This process allows for regioisomeric preparation of pyridinecarboxylic acids and quinolinecarboxylic acids, offering a straightforward method for synthesizing various functionalized derivatives for further scientific studies (Schlosser & Marull, 2003).

Synthetic Routes to Trifluoromethyl Derivatives

A comprehensive study elaborated on rational strategies for preparing trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. This research is crucial for understanding how trifluoromethyl groups can be introduced and manipulated in complex molecules, aiding in the development of new compounds with potential applications in various fields of chemistry (Cottet, Marull, Lefebvre, & Schlosser, 2003).

Crystal Structure Insights

The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a compound related to the target molecule, was studied to reveal a water-bridged hydrogen-bonding network. Understanding such structures is essential for designing new materials and pharmaceuticals with desired properties (Ye & Tanski, 2020).

Antibacterial Activity

The synthesis of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives demonstrates the application of trifluoromethylated pyridine derivatives in developing new antibacterial agents. This research highlights the potential biomedical applications of such compounds (Reddy & Prasad, 2021).

Vibrational Spectroscopy and Computational Studies

Experimental and computational studies on 4-(Trifluoromethyl)pyridine-2-carboxylic acid provide insights into the vibrational spectrum, optimized geometric structure, and NMR chemical shifts of such compounds. This research aids in the understanding of the physical and chemical properties of trifluoromethyl-substituted pyridinecarboxylic acids, contributing to their application in material science and pharmaceutical development (Vural, 2016).

properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6NO3/c10-8(11,12)3-19-6-4(7(17)18)1-2-5(16-6)9(13,14)15/h1-2H,3H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSOPTBPJOTNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)OCC(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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